molecular formula C6F18InN3O12S6 B1602194 Indium(III) tris(trifluoromethanesulfonimide) CAS No. 460096-11-1

Indium(III) tris(trifluoromethanesulfonimide)

Cat. No. B1602194
M. Wt: 955.3 g/mol
InChI Key: LBZQGHUURRSWEH-UHFFFAOYSA-N
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Description

Indium (III) tris(trifluoromethanesulfonimide) is used as a Lewis acid catalyst in organic synthesis and as a co-catalyst in organometallic catalysis. It is also a reactant in the preparation of stable indium bacteriochlorins and decahydroquinoline-type toxins through intramolecular hetero Diels-Alder reactions .

Scientific Research Applications

Catalyst in Intramolecular Diels–Alder Reactions

Indium trifluoromethanesulfonate (In(OTf)3) serves as an effective catalyst in intramolecular Diels–Alder reactions of furans. This catalyst is notable for its solubility in both aqueous and organic media and can be easily recovered after the reaction is completed (Prajapati, Laskar, & Sandhu, 2000).

Catalyzing Regioselective Addition Reactions

Indium(III) trifluoromethanesulfonate is an excellent catalyst for the addition of thiolacetic acid to non-activated olefins. The process is highly regioselective and efficient with just 1 mol % of the catalyst (Weïwer & Duñach, 2006).

Efficient in Carbohydrate Chemistry

The compound demonstrates high efficiency in catalyzing acyl transfer reactions involving carbohydrates and their derivatives. It has shown promising results in synthetic carbohydrate chemistry, enabling selective acetolyses and facilitating the formation and hydrolysis of certain carbohydrate derivatives (Giri, Verma, & Kartha, 2008).

Synthesis and Structural Properties

Indium(III) trifluoromethanesulfonate is used in synthesizing structurally distinct In(III)-OH complexes. These complexes exhibit unique intramolecular hydrogen bonding networks and have been studied using X-ray diffraction, FTIR, and NMR spectroscopy (Sickerman, Henry, Ziller, & Borovik, 2013).

Microwave-assisted Synthesis

It has been utilized in the microwave-assisted synthesis of tris(benzenethiolato)indium(III). The process leads to the self-assembly of novel one-dimensional indium thiolate-dipyridyl compounds, demonstrating its potential in creating complex molecular structures (Li, Xie, Hu, & Huang, 2011).

Application in Friedel-Crafts Reactions

Indium(III) trifluoromethanesulfonate has been employed in Lewis acid-catalyzed isomerization processes. Its application extends to Friedel-Crafts reactions, showcasing its versatility in organic synthesis (Filippi, Fernandez, & Duñach, 2006).

In Organic Synthesis

This compound is highlighted for its role in various organic syntheses, particularly in regio-, stereo-, and chemoselectivity-focused reactions. It has been instrumental inmediating reactions like allylation of alkynes, debromination of dibromides, homocoupling of alkyl/aryl halides, and the reduction of α-halocarbonyl compounds, showcasing its broad applicability in organic chemistry (Ranu, 2000).

In Electrochemistry

Indium(III) tris(trifluoromethanesulfonimide) plays a significant role in the electrochemistry of indium. Research has delved into the electrodeposition of indium in ionic liquids and the complex behavior observed during the electrochemical processes, providing insights into the intricacies of indium's electrochemical properties (Traoré, Legeai, Diliberto, Arrachart, Pellet-Rostaing, & Draye, 2011).

Structural and Coordination Chemistry

It has been used to study the structure and coordination chemistry of various metal complexes. Research in this area has provided valuable information about the bonding characteristics and structural properties of indium complexes, contributing to our understanding of coordination chemistry (Matsuba, Rettig, & Orvig, 1988).

Environmental Chemistry

Indium(III) tris(trifluoromethanesulfonimide) is also relevant in environmental chemistry, particularly in the separation and extraction of metals. It has been used in ion exchange and solvent extraction methods for the separation of indium and thallium, highlighting its importance in the field of environmental chemistry and metal recovery processes (Tereshatov, Boltoeva, & Folden, 2015).

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;indium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2F6NO4S2.In/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZQGHUURRSWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F18InN3O12S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580533
Record name Indium tris[bis(trifluoromethanesulfonyl)azanide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

955.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indium tris[bis(trifluoromethanesulfonyl)azanide]

CAS RN

460096-11-1
Record name Indium tris[bis(trifluoromethanesulfonyl)azanide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indium(III) tris(trifluoromethanesulfonimide)
Reactant of Route 2
Indium(III) tris(trifluoromethanesulfonimide)
Reactant of Route 3
Indium(III) tris(trifluoromethanesulfonimide)

Citations

For This Compound
2
Citations
RE Wildermuth, C Steinborn, DM Barber… - … A European Journal, 2021 - Wiley Online Library
Herein is given a full account of the evolution of the first total synthesis of (+)‐cornexistin. Initial efforts were based on masking the reactive maleic anhydride moiety as a 3,4‐substituted …
S Choudhury, S Choudhury - … Electrolytes and Solid–Liquid Interphases for …, 2019 - Springer
Rechargeable batteries based on metallic anodes provide promising platforms for fundamental and application-focused studies of chemical and physical kinetics of liquids at solid …
Number of citations: 0 link.springer.com

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